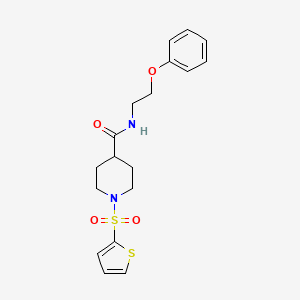

![molecular formula C16H22N4O4 B4968182 4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine](/img/structure/B4968182.png)

4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine, also known as NPPB, is a chemical compound that has been extensively studied for its wide range of biological activities. NPPB is a small molecule that has been synthesized through various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine involves the binding of the molecule to the ion channels and transporters, resulting in the inhibition of their activity. This compound binds to the extracellular domain of the CFTR chloride channel, blocking the movement of chloride ions across the cell membrane. This compound also binds to the VRAC channel, blocking the movement of anions across the cell membrane. The binding of this compound to the TRP channels results in the inhibition of calcium influx and the activation of downstream signaling pathways.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound depend on the specific ion channel or transporter that is being inhibited. Inhibition of the CFTR chloride channel by this compound results in the reduction of fluid secretion in various organs, which has potential therapeutic applications in diseases such as cystic fibrosis and diarrhea. Inhibition of the VRAC channel by this compound results in the regulation of cell volume and apoptosis, which has potential therapeutic applications in diseases such as cancer and ischemic injury. Inhibition of the TRP channels by this compound results in the regulation of calcium homeostasis and sensory perception, which has potential therapeutic applications in diseases such as pain and inflammation.

Advantages and Limitations for Lab Experiments

4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit specific ion channels and transporters. However, this compound also has several limitations, including its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure the specificity and safety of this compound in lab experiments.

Future Directions

Future research on 4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine could focus on the development of more selective and potent inhibitors of specific ion channels and transporters. In addition, the therapeutic potential of this compound in various diseases could be further investigated through preclinical and clinical studies. The use of this compound as a tool for investigating the physiological and pathological roles of ion channels and transporters could also be explored. Finally, the potential applications of this compound in drug delivery and imaging could be investigated.

Synthesis Methods

4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine can be synthesized through various methods, including the reaction of 4-nitroaniline with piperazine in the presence of acetic anhydride and the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of triethylamine. However, the most commonly used method involves the reaction of 4-nitrophenylpiperazine with ethylmorpholine-2-carboxylate in the presence of triethylamine. This method yields this compound as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine has been extensively studied for its biological activities, including its ability to block various ion channels and transporters. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of fluid secretion in various organs, including the lungs, pancreas, and intestines. This compound has also been shown to inhibit the activity of the volume-regulated anion channel (VRAC), which is involved in the regulation of cell volume and apoptosis. In addition, this compound has been shown to block the activity of the transient receptor potential (TRP) channels, which are involved in the regulation of calcium homeostasis and sensory perception.

properties

IUPAC Name |

2-morpholin-4-yl-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c21-16(13-17-9-11-24-12-10-17)19-7-5-18(6-8-19)14-1-3-15(4-2-14)20(22)23/h1-4H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUAXRBXSAIPLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4968120.png)

![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)

![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)

![methyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968171.png)

![1-(4-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4968179.png)

![7-(4-benzyl-1-piperazinyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4968190.png)

![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)

![6-chloro-3-[(4-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B4968205.png)

![1-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4968216.png)